molecular formula C8H8O2S B080954 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 14315-13-0

2,3-Dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B080954
CAS No.: 14315-13-0
M. Wt: 168.21 g/mol
InChI Key: NKPTVQFJWGCELJ-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[b]thiophene 1,1-dioxide is a heterocyclic organic compound with the molecular formula C8H8O2S. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Electrochemical Synthesis: One method involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions.

    Rh-Catalyzed Hydrogenation: Another method is the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides.

Industrial Production Methods

Industrial production methods for 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide typically involve large-scale electrochemical synthesis or catalytic hydrogenation processes, optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its parent thiophene compound.

    Substitution: It can participate in various substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Properties

IUPAC Name

2,3-dihydro-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPTVQFJWGCELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300974
Record name 2,3-dihydro-1-benzothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14315-13-0
Record name 2,1-dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1-benzothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHT3F3DWS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a Parr shaker bottle was placed benzo[b]thiophene 1,1-dioxide (5.0 g, 30.08 mmol), palladium on activated carbon (500 mg) and ethanol (100 mL). The bottle was placed on a Parr shaker and charged with 50 psi of hydrogen for 1 h. The reaction mixture was removed from the Parr shaker and filtered through a plug of celite and concentrated in vacuo to afford 2,3-dihydro-benzo[b]thiophene 1,1-dioxide (5.06 g, 100%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Customer
Q & A

Q1: What are the key chemical characteristics of 2,3-dihydro-1-benzothiophene 1,1-dioxide?

A1: The study by [] focuses on a lithium derivative of 2,3-dihydro-1-benzothiophene 1,1-dioxide. While the exact molecular formula and weight of the parent compound aren't provided in the abstract, it can be deduced.

    Q2: How does the lithium derivative of 2,3-dihydro-1-benzothiophene 1,1-dioxide react with aldehydes and azomethines?

    A2: The research by [] explores the reactivity of the lithium derivative of 2,3-dihydro-1-benzothiophene 1,1-dioxide, indicating its ability to react with both aldehydes and azomethines. While the specific reaction mechanisms and products aren't detailed in the abstract, this finding suggests potential applications in organic synthesis. Further investigation into the reaction conditions, selectivity, and potential applications of these reactions would be valuable.

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